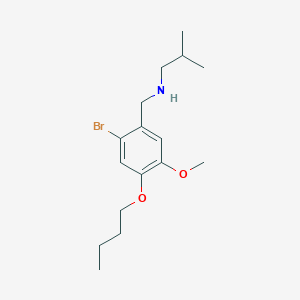![molecular formula C18H19F2NO2 B283363 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as DFB and is a member of the benzamide class of compounds. In
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide has a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In addition, it has been shown to have analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to be effective at low concentrations, making it a cost-effective option for drug discovery and development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain assays.
Future Directions
There are a number of future directions for research on 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide. One area of focus is the development of new analogs of this compound with improved solubility and potency. Another area of interest is the investigation of the mechanisms of action of this compound, which could lead to the identification of new therapeutic targets for cancer and other diseases. Finally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide involves the reaction of 4-tert-butylbenzoic acid with 2-difluoromethoxyaniline in the presence of coupling reagents. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to provide a scalable and cost-effective method for the production of large quantities of 4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide.
Scientific Research Applications
4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to have activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions.
properties
Molecular Formula |
C18H19F2NO2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H19F2NO2/c1-18(2,3)13-10-8-12(9-11-13)16(22)21-14-6-4-5-7-15(14)23-17(19)20/h4-11,17H,1-3H3,(H,21,22) |
InChI Key |
ANVMNWGMLFYSAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)

![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)